n-Cyclohexylhydrazinecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions followed by catalytic hydrazine reduction. For instance, an ether diamine monomer containing the cyclohexane structure was prepared through a reaction involving nucleophilic substitution of 1,1-bis(4-hydroxyphenyl)cyclohexane and p-chloronitrobenzene in the presence of K2CO3, followed by catalytic hydrazine reduction (Yang et al., 1999). Similarly, the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines via cyclocondensation in an alkaline aqueous medium under microwave irradiation has been described, indicating a general approach that could be adapted for n-Cyclohexylhydrazinecarboxamide (Ju & Varma, 2006).
Molecular Structure Analysis
Single crystal X-ray structure determinations have been employed to ascertain the molecular structure and stereochemistry of related compounds. For example, the reaction products of cis- and trans-cyclohexanedicarboxylic anhydrides and methylhydrazine were analyzed to determine their tautomeric forms and stereochemistries (Loghry et al., 1976).
Chemical Reactions and Properties
Oxidation reactions, including the transformation of hydrazine derivatives to their azo-derivatives, have been studied, providing insights into the reactivity and potential chemical transformations of hydrazine compounds (Baggiolini et al., 1969). This information can be pertinent when considering the chemical behavior of n-Cyclohexylhydrazinecarboxamide.
Physical Properties Analysis
The physical properties of polymers derived from similar structures, including their solubility in polar organic solvents and thermal stability, have been reported. For instance, polymers derived from BAPC exhibited good solubility in NMP and N,N-dimethylacetamide, with glass transition temperatures ranging from 188 to 240°C (Yang et al., 1999).
Chemical Properties Analysis
The chemical properties of related compounds, such as their reactivity in condensation reactions and subsequent transformations, have been thoroughly investigated. The synthesis of various heterocycles through reactions involving primary amines and hydrazines with dihalides underlines the versatility and reactivity of the hydrazine functional group (Ju & Varma, 2006).
Aplicaciones Científicas De Investigación
Electrophilic Aminations
Research by Andreae and Schmitz (1991) discusses the application of cyclohexanespiro-3'-oxaziridine in transferring its NH group to various nucleophiles, enabling the synthesis of diverse compounds such as azines, hydrazines, and diaziridines. This indicates a potential application of n-Cyclohexylhydrazinecarboxamide in the synthesis of these compounds through electrophilic amination processes (Andreae & Schmitz, 1991).
Synthesis of Heterocyclic Compounds
Mohareb, Ho, and Alfarouk (2007) explored the use of N-benzoyl cyanoacetylhydrazine in synthesizing various new heterocyclic compounds, exhibiting antibacterial and antifungal activities. This suggests that derivatives of n-Cyclohexylhydrazinecarboxamide could be utilized in creating biologically active heterocyclic compounds (Mohareb, Ho, & Alfarouk, 2007).
Antitumor Agents
The study by Gamage et al. (2002) on heterocyclic phenazinecarboxamides, synthesized through condensation with aminoheterocycles, revealed their potential as topoisomerase-targeted anticancer agents. This indicates the potential application of n-Cyclohexylhydrazinecarboxamide derivatives in the development of anticancer drugs (Gamage et al., 2002).
Melanoma Cytotoxicity
Wolf et al. (2004) conducted a study on benzamide derivatives conjugated with alkylating cytostatics, demonstrating higher toxicity against melanoma cells compared to parent compounds. This research suggests that n-Cyclohexylhydrazinecarboxamide could be a precursor in synthesizing benzamide derivatives for targeted melanoma therapy (Wolf et al., 2004).
Synthesis of 4H-1,3,5-Oxadiazine Derivatives
A 2022 study on 1,3,5-oxadiazine derivatives highlights their significance as potential biologically active compounds. The research introduces a new synthesis method for these derivatives, potentially involving n-Cyclohexylhydrazinecarboxamide as a precursor or intermediate (Biointerface Research in Applied Chemistry, 2022).
Genotoxic Effects Evaluation
Avuloglu-Yilmaz et al. (2017) evaluated the in vitro genotoxicity of 3-Methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes. This study highlights the importance of assessing the genotoxic effects of derivatives similar to n-Cyclohexylhydrazinecarboxamide (Avuloglu-Yilmaz et al., 2017).
Synthesis of DNA-binding Compounds
Antonini et al. (2001) synthesized a series of DNA-binding potential antitumor agents using (omega-aminoalkyl)hydrazine. This suggests the relevance of n-Cyclohexylhydrazinecarboxamide in the synthesis of similar DNA-binding antitumor agents (Antonini et al., 2001).
Propiedades
IUPAC Name |
1-amino-3-cyclohexylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVGVHNZWUQMRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294167 | |
Record name | n-cyclohexylhydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Cyclohexylhydrazinecarboxamide | |
CAS RN |
52662-76-7 | |
Record name | 52662-76-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-cyclohexylhydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-cyclohexylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.